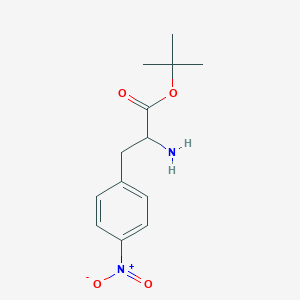
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate, also known as NBQX, is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the brain. It binds to a specific site on the receptor and blocks the influx of calcium ions into the cell, which is necessary for the depolarization of the postsynaptic membrane and the generation of an action potential. By blocking the excitatory effects of glutamate, Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can prevent neuronal damage and cell death caused by excessive glutamate release.
Biochemical and Physiological Effects
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been shown to have a wide range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate from presynaptic terminals, decrease the excitability of postsynaptic neurons, and increase the threshold for action potential firing. Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can also modulate the activity of other neurotransmitter systems, such as GABA and dopamine, and affect the expression of various genes involved in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has several advantages for lab experiments, including its high purity, stability, and selectivity for the AMPA subtype of glutamate receptors. It is also relatively easy to use and can be administered in a variety of ways, such as intraperitoneal injection, intravenous infusion, or direct application to brain slices. However, Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate also has some limitations, such as its relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate in scientific research. One direction is to explore its potential therapeutic applications in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Another direction is to investigate its role in synaptic plasticity and learning and memory, and to develop new compounds that can selectively target specific subtypes of glutamate receptors. Additionally, Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can be used in combination with other drugs or interventions to enhance its therapeutic efficacy and minimize its side effects.
合成法
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can be synthesized by the reaction of tert-butyl 2-amino-3-bromopropionate with 4-nitrophenylacetonitrile in the presence of a palladium catalyst. The reaction yields Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate as a white crystalline powder with a purity of over 98%.
科学的研究の応用
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release in the brain, which is implicated in many neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has also been used to study the role of glutamate receptors in learning and memory, pain perception, and addiction.
特性
IUPAC Name |
tert-butyl 2-amino-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHVZZCTZMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

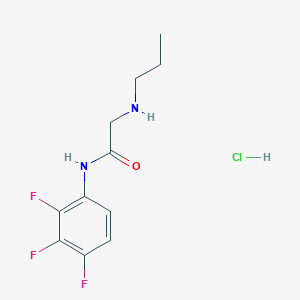
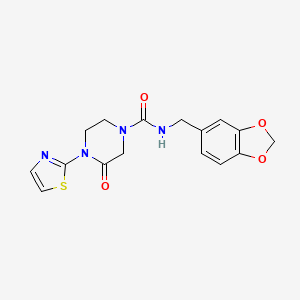

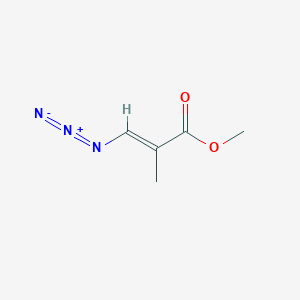
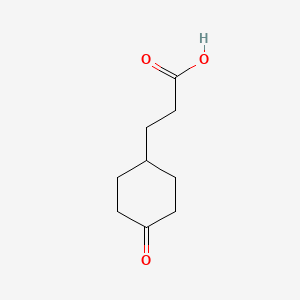
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)
![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)

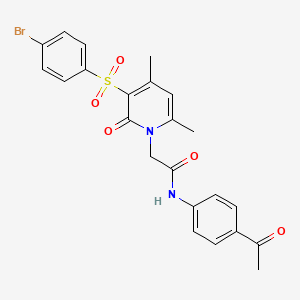
![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)
![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)
![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)